MFCD18317568
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Overview
Description
The compound identified as “MFCD18317568” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is known for its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18317568” involves a series of chemical reactions that require precise control over reaction conditions. The typical synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions, including acids, bases, and transition metal catalysts.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the product.
Safety Protocols: Industrial production adheres to strict safety protocols to prevent accidents and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317568” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Temperature and Pressure: Reactions are often conducted at room temperature or slightly elevated temperatures, under atmospheric or controlled pressures.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds with altered chemical properties.
Scientific Research Applications
“MFCD18317568” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism by which “MFCD18317568” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: The compound may bind to enzymes, receptors, or other biomolecules, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-3-4-10(12(15)5-8)9-6-11(14(17)18)13(19-2)16-7-9/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHCUNTXJNGRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687599 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-38-9 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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